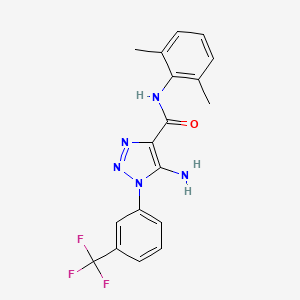

5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and an amide-linked aromatic moiety. Key structural features include:

- Aryl substituents: A 3-(trifluoromethyl)phenyl group at position 1 of the triazole and a 2,6-dimethylphenyl group on the amide nitrogen.

Properties

IUPAC Name |

5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-10-5-3-6-11(2)14(10)23-17(27)15-16(22)26(25-24-15)13-8-4-7-12(9-13)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTWGFAGRJQALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Attachment of the Phenyl Groups: The phenyl groups can be attached via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The biological activity of 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are recognized for their potential as:

- Antifungal Agents : Triazoles are commonly used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Antitumor Agents : Some studies suggest that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antiparasitic Agents : Recent research indicates that compounds with a triazole core have shown promise in treating parasitic diseases such as Chagas disease caused by Trypanosoma cruzi .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in various therapeutic areas:

- Chagas Disease Treatment : A study demonstrated that compounds similar to 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide showed significant activity against Trypanosoma cruzi, indicating potential as novel treatments for this neglected tropical disease .

- Cancer Research : Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including inhibition of specific signaling pathways .

Mechanism of Action

The mechanism of action of 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Core Skeleton and Substituent Variations

The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide backbone with several analogs (Table 1). Notable comparisons include:

Key Observations :

Physicochemical Properties

- Molecular Weight: The target compound (C₁₉H₁₇F₃N₆O) has a higher molecular weight (~438.37 g/mol) compared to simpler analogs like 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (327.32 g/mol) due to its bulky substituents .

- Lipophilicity : The CF₃ group increases logP values, suggesting improved membrane permeability relative to compounds with polar groups (e.g., hydroxyl in ZIPSEY) .

Anticancer Potential

Enzymatic Interactions

- The dimethylphenyl group in the target compound could mitigate this via steric blocking.

Biological Activity

5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, pharmacological effects, and comparative analysis with similar compounds.

Chemical Formula

- IUPAC Name : 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C18H16F3N5O

- Molecular Weight : 373.35 g/mol

Structural Characteristics

The compound features a triazole ring substituted with an amino group and two phenyl groups with distinct substitutions (dimethyl and trifluoromethyl), which may influence its biological activity.

The biological activity of 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is largely attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit enzymes and modulate receptor activities. The specific mechanism can include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate cellular signaling.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against leukemia and breast cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| Human leukemia (CEM-13) | 0.5 |

| Breast adenocarcinoma (MCF-7) | 0.8 |

| Melanoma (MEL-8) | 0.9 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Other Pharmacological Effects

The compound's structural features may confer additional pharmacological benefits:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Neuroprotective Properties : Investigations into its effects on neurodegenerative diseases are ongoing.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various triazole derivatives, including 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide. The results demonstrated that this compound significantly induced apoptosis in cancer cells through caspase activation pathways .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of triazole derivatives. The compound displayed notable inhibition against key enzymes involved in cancer metabolism, suggesting a potential role as a therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of 5-amino-N-(2,6-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| Fluconazole | Antifungal | 0.15 |

| Voriconazole | Antifungal | 0.05 |

| 5-Amino-N-(2-chlorophenyl)triazole | Anticancer | 0.7 |

This comparison highlights the unique position of the compound within the triazole class regarding its potential therapeutic applications.

Q & A

Basic: What are the optimal conditions for synthesizing this triazole-carboxamide derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, a general procedure (adapted from triazole derivatives) uses:

- Step 1: Reacting substituted anilines with isocyanides in DMF at room temperature to form intermediates.

- Step 2: Cyclization with sodium azide or azide donors under controlled pH (e.g., K₂CO₃ as base) to form the triazole core .

- Key Parameters: Solvent choice (e.g., DMF for polar intermediates), reaction time (12–24 hours), and stoichiometric ratios (1:1.1 for nucleophile-electrophile pairs). Validate purity via HPLC or NMR post-synthesis .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC-MS: Quantify purity (>95% threshold for biological assays).

- NMR Spectroscopy: Confirm regiochemistry of the triazole ring (1,2,3-substitution) and substituent positions (e.g., trifluoromethyl group at C3-phenyl) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects .

Basic: What are the primary biological assays used to evaluate its activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay).

- Cellular Uptake Studies: Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293 or HeLa) under varying pH conditions .

- Dose-Response Curves: IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity?

Methodological Answer:

- SAR Studies: Compare analogs with systematic substitutions:

- Replace the 3-(trifluoromethyl)phenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) groups.

- Assess changes in logP (via shake-flask method) and correlate with cellular permeability .

- Findings: Trifluoromethyl enhances metabolic stability but may reduce solubility (logP >3.5 requires formulation adjustments) .

Advanced: What strategies mitigate its low aqueous solubility in in vivo studies?

Methodological Answer:

- Formulation Approaches:

- Nanoemulsions: Use Tween-80 or PEG-400 as surfactants to stabilize suspensions.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .

- Co-crystallization: Co-formulate with succinic acid or cyclodextrins to enhance dissolution rates .

Advanced: How can computational modeling predict its binding modes with target proteins?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., kinase ATP-binding pockets).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

- Free Energy Calculations: MM-GBSA to rank binding affinities of analogs .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Data Normalization: Adjust for assay variability (e.g., cell line differences) using Z-score standardization.

- Orthogonal Validation: Confirm hits via SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .

- Publication Bias Assessment: Use funnel plots to identify underreported negative results .

Advanced: What mechanistic insights exist for its interaction with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF.

- CYP Inhibition Assays: Use luminescent substrates (e.g., CYP3A4-Glo) to quantify IC₅₀ shifts.

- Key Finding: The trifluoromethyl group reduces CYP2D6-mediated oxidation, prolonging half-life .

Advanced: Why is the 1,2,3-triazole core critical for its pharmacological profile?

Methodological Answer:

- Electronic Effects: The triazole’s dipole moment (≈3.5 D) facilitates hydrogen bonding with catalytic lysine or aspartate residues in targets.

- Metabolic Resistance: The triazole ring resists oxidative degradation compared to imidazole or tetrazole analogs .

- Synthetic Versatility: Click chemistry enables modular substitution for SAR exploration .

Advanced: How to assess its stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours; monitor degradation via HPLC .

- Photostability: Expose to UV light (320–400 nm) and quantify isomerization by CD spectroscopy.

- Oxidative Stress: Treat with H₂O₂ (3% v/v) and identify peroxidation byproducts via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.